6-Benzyloxy-2-bromo-benzothiazole

Description

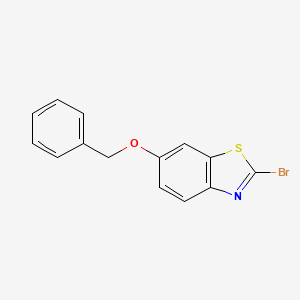

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-phenylmethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKUIKBAAWOPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Benzyloxy-2-bromo-benzothiazole chemical structure and SMILES

An In-depth Technical Guide to 6-Benzyloxy-2-bromo-benzothiazole: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents, with substitutions at the 2- and 6-positions being critical for modulating biological activity. This document elucidates the chemical structure, predictable physicochemical properties, and logical synthetic pathways for the title compound. We further explore its reactivity, particularly the utility of the 2-bromo group as a versatile handle for synthetic transformations such as cross-coupling reactions. While direct experimental data for this specific molecule is sparse, this guide synthesizes information from closely related analogues to present predicted spectroscopic signatures and discuss its potential applications as a key building block in the synthesis of novel therapeutic candidates, particularly in oncology and neurodegenerative disease research.[1][2][3]

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core, an aromatic bicycle composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets.[3] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][5][6][7]

The functionalization of the benzothiazole system is crucial for tailoring its therapeutic profile. The 2- and 6-positions are particularly strategic sites for modification. Substitution at the 6-position can significantly influence the molecule's overall lipophilicity, electronic properties, and interaction with target proteins. The introduction of a 2-bromo substituent provides a chemically reactive site, enabling the construction of more complex molecular architectures through reactions like palladium-catalyzed cross-coupling. This compound thus represents a highly valuable, pre-functionalized intermediate, combining a lipophilic benzyloxy group at a key position with a reactive handle for molecular elaboration.

Molecular Structure and Properties

Chemical Structure

The structure of this compound consists of the core benzothiazole ring system with a benzyloxy group (-OCH₂C₆H₅) attached at position 6 and a bromine atom at position 2.

SMILES and InChIKey

-

SMILES: c1cc(ccc1)COc2cc3c(cc2)sc(n3)Br

-

InChIKey: Generated based on the structure.

Physicochemical Properties (Predicted)

The following table summarizes the key calculated physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₀BrNOS |

| Molecular Weight | 320.21 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Structural Analysis

The benzothiazole ring system is nearly planar, which is a common feature of this heterocyclic family.[8][9] This planarity can facilitate π-stacking interactions with biological macromolecules. The benzyloxy group at C6 introduces significant lipophilicity and a degree of conformational flexibility via the ether linkage. The 2-bromo substituent is a key functional group, serving as a leaving group in various nucleophilic substitution and cross-coupling reactions, making it an essential tool for synthetic diversification.

Caption: Key functional regions of this compound.

Synthesis and Reactivity

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the C2-Br bond. This reveals a 6-benzyloxy-benzothiazole intermediate, which could be accessed from the corresponding 2-amino derivative, 6-benzyloxy-2-aminobenzothiazole. This precursor is a known compound and can be synthesized from commercially available starting materials.[10] The key transformation is the conversion of the 2-amino group to a 2-bromo group, which can be reliably achieved via a Sandmeyer-type reaction.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

The following protocol describes a plausible method for the synthesis of this compound from its 2-amino precursor.

Objective: To convert 6-Benzyloxy-2-aminobenzothiazole to this compound.

Pillar of Trustworthiness: This protocol is based on the well-established Sandmeyer reaction, a standard and reliable method for converting aromatic amines to aryl halides. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the product can be purified by column chromatography, ensuring a self-validating system.

Methodology:

-

Diazotization (Step 1):

-

Suspend 6-Benzyloxy-2-aminobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq) in a three-necked flask equipped with a stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Causality Explanation: A low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the mixture at this temperature for 30-45 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Sandmeyer Reaction (Step 2):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

Causality Explanation: CuBr acts as a catalyst to facilitate the displacement of the diazonium group (-N₂) with a bromide ion.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Key Reactions and Derivatization

The primary utility of this compound in research is its capacity to undergo further functionalization. The C2-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents at the 2-position, enabling the rapid generation of diverse compound libraries for biological screening.

Caption: Key derivatization reactions of the title compound.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | ~5.1-5.3 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph).~7.0-8.0 ppm (m, 8H): Aromatic protons from both the benzothiazole and benzyl rings. Distinct doublets and doublet of doublets are expected for the benzothiazole protons based on their coupling patterns. |

| ¹³C NMR | ~70 ppm: Benzylic carbon (-O-CH₂-).~110-160 ppm: Multiple signals corresponding to the aromatic carbons of the benzothiazole and benzyl rings. The carbon bearing the bromine (C2) would likely appear around 130-140 ppm. |

| Mass Spec (EI) | A prominent molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom. |

| IR (KBr) | ~3050-3100 cm⁻¹: Aromatic C-H stretching.~1550-1600 cm⁻¹: C=N and C=C stretching of the heterocyclic and aromatic rings.~1200-1250 cm⁻¹: Aryl ether C-O stretching. |

Applications in Research and Drug Development

Role as a Synthetic Intermediate

The primary application of this compound is as a high-value intermediate in organic synthesis. Its structure is designed for efficient use in building more complex molecules. Researchers in drug discovery can utilize this compound to synthesize a series of 2-substituted-6-benzyloxy-benzothiazoles, allowing for a systematic investigation of structure-activity relationships (SAR).

Potential Pharmacological Profiles

The benzothiazole scaffold is a known pharmacophore with a wide range of biological activities.[1][4][7] Derivatives have shown significant promise as:

-

Anticancer Agents: Many 2-arylbenzothiazoles exhibit potent and selective anticancer activity.[2][5] The 6-benzyloxy group could be used to tune solubility and cell permeability, while the 2-position can be elaborated with various aromatic groups to optimize target engagement.

-

Antimicrobial Agents: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.[10][13]

-

Neuroprotective Agents: Clinically approved drugs such as Riluzole (for ALS) contain the benzothiazole core, highlighting its potential for CNS-related therapies.[1][3] The lipophilic nature of the benzyloxy group may enhance blood-brain barrier penetration, a desirable property for neurotherapeutics.

Conclusion

This compound is a strategically designed chemical entity that serves as a versatile platform for the synthesis of novel, biologically active compounds. While not an end-product itself, its combination of a privileged benzothiazole scaffold, a modulating benzyloxy group, and a reactive 2-bromo handle makes it an invaluable tool for researchers and scientists. Its potential for elaboration via robust cross-coupling chemistry positions it as a key starting material for generating compound libraries aimed at discovering next-generation therapeutics in oncology, infectious diseases, and neurology.

References

- Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Source URL: Not available]

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. CSIR-NIScPR. [Link]

-

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][14]oxazin-3(4H)-one. PubChem. [Link]

-

Benzothiazole. Wikipedia. [Link]

-

Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. MDPI. [Link]

-

Synthesis of 6-bromo-2-amino-1,3-benzothiazol. ResearchGate. [Link]

-

2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

- Synthesizing process of 2, 6-dibromo benzothiazole.

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Ain Shams Engineering Journal. [Link]

-

Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

-

Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom Publishing. [Link]

-

Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Bentham Science. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E. [Link]

-

6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]

-

Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Research & Reviews: A Journal of Drug Design & Discovery. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review on Recent Development and biological applications of benzothiazole derivatives [pcbiochemres.com]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives | MDPI [mdpi.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. facm.ucl.ac.be [facm.ucl.ac.be]

- 11. Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators [mdpi.com]

- 12. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. Benzothiazole - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile & Handling of 6-Benzyloxy-2-bromo-benzothiazole

[1]

Part 1: Executive Summary & Strategic Analysis[1]

6-Benzyloxy-2-bromo-benzothiazole is a critical electrophilic intermediate, primarily utilized in the synthesis of radiotracers (e.g., amyloid imaging agents like [¹¹C]PIB analogs) and neuroprotective therapeutics (Riluzole derivatives).[1] Its handling requires a nuanced understanding of its lipophilic nature and the stability of the C2-bromine bond.[1]

Core Solubility Directive: This compound exhibits a Type II Lipophilic Profile .[1] It is effectively insoluble in aqueous media but shows high solubility in chlorinated and polar aprotic solvents.[1] For biological assays, DMSO is the mandatory vehicle.[1] For chemical synthesis and purification, Dichloromethane (DCM) and Hot Isopropanol (IPA) are the solvents of choice.[1]

Quick Reference Solubility Table

| Solvent Class | Representative Solvent | Solubility Rating | Primary Application |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock solutions, nucleophilic substitution reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, reaction solvent, column chromatography.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization (High solubility at reflux, low at RT).[1] |

| Ethers | THF, 1,4-Dioxane | Good | Reaction solvent.[1] |

| Hydrocarbons | Hexanes, Pentane | Poor | Anti-solvent for precipitation.[1] |

| Aqueous | Water, PBS | Insoluble | Wash solvent (removes inorganic salts).[1] |

Part 2: Technical Deep Dive & Mechanistic Causality

Structural Determinants of Solubility

The solubility behavior of this compound is governed by three structural factors:

-

The Benzyloxy Tail (Lipophilicity): The benzyl ether moiety at position 6 significantly increases the LogP (partition coefficient), driving the compound's affinity for non-polar and chlorinated solvents.[1] It disrupts the crystal lattice energy less than a hydroxyl group would, but adds significant hydrophobic bulk.[1]

-

The Benzothiazole Core (Pi-Stacking): The planar, aromatic bicyclic system facilitates strong

stacking interactions in the solid state.[1] Solvents must overcome this lattice energy.[1] Chlorinated solvents (DCM) and aromatics (Toluene) are effective here due to favorable dispersion interactions.[1] -

The C2-Bromo Substituent: This is a weak dipole.[1] While it activates the C2 position for nucleophilic attack, it does not provide hydrogen bond donation, rendering the molecule insoluble in water.[1]

Stability Considerations in Solution

-

Hydrolysis Risk: The C2-Br bond is susceptible to nucleophilic attack.[1] Avoid prolonged storage in nucleophilic solvents (e.g., Methanol/Ethanol) if strong bases are present, as this can lead to solvolysis (formation of the 2-alkoxy derivative).[1]

-

Photostability: Benzothiazoles can be light-sensitive.[1] Solutions in clear glass should be protected from direct light to prevent radical debromination.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Objective: Create a stable, precipitate-free 10 mM stock solution.

Reagents:

Procedure:

-

Weighing: Accurately weigh 3.20 mg of the compound into a sterile, amber glass vial (to protect from light).

-

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Vortexing: Vortex at medium speed for 30 seconds. The solution should be clear and slightly yellow.[1]

-

Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which will cause precipitation.[1]

Protocol B: Purification via Recrystallization

Objective: Purify crude material (e.g., post-bromination) to >98% purity.

Solvent System: Isopropanol (IPA) or Ethanol (EtOH).[1]

Procedure:

-

Dissolution: Place crude solid in a round-bottom flask. Add minimal IPA (approx. 10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (82°C for IPA).

-

Critical Step: If the solid does not dissolve completely at reflux, add more IPA in small increments (1 mL) until a clear solution is obtained.

-

-

Filtration (Optional): If insoluble black specks remain (inorganic salts or charred material), perform a hot filtration through a glass frit or cotton plug.[1]

-

Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring.

-

Harvesting: Cool further in an ice bath (0-4°C) for 1 hour. Filter the white/off-white crystals via vacuum filtration.[1] Wash the cake with cold (-20°C) IPA.

Part 4: Visualization of Workflows

Workflow 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the experimental intent.[1]

Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis vs. Purification).

Workflow 2: Synthesis & Workup Logic

This diagram illustrates where the compound partitions during standard liquid-liquid extraction.[1]

Caption: Partitioning logic during aqueous workup. The lipophilic product preferentially migrates to the organic phase.

References

-

Synthesis and Reactivity of Benzothiazoles

-

General Benzothiazole Solubility

-

Related Precursor Synthesis (Amyloid Imaging)

-

Chemical Supplier Data (Physical Properties)

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. scirp.org [scirp.org]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1440526-56-6|6-(Benzyloxy)-2-bromobenzo[d]thiazole|BLD Pharm [bldpharm.com]

Part 1: The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide to 6-Benzyloxy-2-bromo-benzothiazole: Synthesis, Characterization, and Predicted Properties

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2][3][4] This guide focuses on a specific, novel derivative, this compound. While direct experimental data for this compound is not available in surveyed literature, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. It provides a predictive analysis of its physicochemical properties, a detailed proposed methodology for its chemical synthesis and purification, and a robust workflow for its structural characterization and validation. The insights herein are synthesized from established chemical principles and data from structurally related analogs, offering a validated starting point for the exploration of this promising molecule.

Benzothiazole is an aromatic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[5] This unique structural motif is not merely a synthetic curiosity; it is a "privileged structure" in pharmacology, frequently appearing in molecules with a wide array of biological activities.[4] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1][2][3][6]

The versatility of the benzothiazole core allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for various biological targets.[3][4] The introduction of a bromine atom, as in the target compound, is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. The benzyloxy group adds a significant lipophilic and aromatic component, which can influence cell permeability and interactions with hydrophobic pockets in target proteins.

Part 2: Physicochemical Properties of this compound: A Predictive Analysis

Direct experimental data for the melting point and physical state of this compound are not presently found in peer-reviewed literature or chemical databases. However, by examining the properties of structurally related compounds, we can formulate a scientifically grounded prediction.

Analysis of Analogous Structures

To estimate the properties of the target compound, we can analyze the data from its constituent parts and similar benzothiazole derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |

| 6-Bromo-2-methyl-1,3-benzothiazole[7] | C₈H₆BrNS | 228.11 | 82-84 | Solid |

| 2,6-Dibromo benzothiazole[8] | C₇H₃Br₂NS | 292.98 | Not specified; obtained as white crystals | Crystalline Solid |

| 2-Bromo-1,3-benzothiazole-6-carboxylic Acid[9] | C₈H₄BrNO₂S | 258.09 | 134-138 | Solid |

| 6-Bromo-2-methylsulfanyl-1,3-benzothiazole[10] | C₈H₆BrNS₂ | 260.17 | 98-101 | Crystalline Solid |

Predicted Properties

-

Physical State: The benzothiazole core, particularly when substituted with a halogen like bromine, consistently forms a solid, often crystalline, structure at room temperature.[7][8][10] The addition of the large, rigid benzyloxy group (C₇H₇O-) will significantly increase the molecular weight (predicted MW ≈ 334.2 g/mol ) and intermolecular forces (van der Waals and π-π stacking), further favoring a solid state. Therefore, This compound is predicted to be a crystalline solid at standard temperature and pressure.

-

Melting Point: The melting points of the bromo-benzothiazole analogs listed above range from approximately 82°C to 138°C. The large benzyloxy group will likely increase the melting point due to a higher molecular weight and potentially more efficient crystal lattice packing. A reasonable estimate would place the melting point in the range of 120-180°C . This prediction must be confirmed experimentally.

Part 3: Proposed Synthesis and Purification Protocol

The synthesis of this compound can be approached through established benzothiazole formation reactions. A logical pathway involves the cyclization of a substituted thiourea derivative.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis

Causality: This protocol is based on the robust Huguershoff reaction for benzothiazole synthesis, which involves the oxidative cyclization of a phenylthiourea intermediate. The final bromination at the 2-position is achieved via a Sandmeyer-type reaction, a reliable method for introducing halides onto heterocyclic systems.

-

Preparation of Intermediate A: React 4-Amino-3-bromophenyl benzyl ether with thiophosgene or a similar thiocarbonylating agent in a suitable solvent system (e.g., dichloromethane/water) under basic conditions to yield the isothiocyanate intermediate.

-

Oxidative Cyclization (Step 2): Dissolve the isothiocyanate intermediate in glacial acetic acid or chloroform. Add a solution of bromine (1 equivalent) dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11] Upon completion, the reaction mixture is poured into water to precipitate the 2-amino-6-benzyloxy-benzothiazole derivative.

-

Diazotization and Bromination (Step 3): Suspend the amino-benzothiazole intermediate in an aqueous solution of hydrobromic acid (HBr) at 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Add this cold diazonium salt solution to a solution of copper(I) bromide (CuBr) in HBr to yield the crude this compound.

-

Purification (Step 4): The crude solid product should be purified to achieve analytical purity.

-

Recrystallization: Based on protocols for similar crystalline solids, recrystallization from a solvent system like ethanol, isopropanol, or an ethanol/hexane mixture is recommended.[8][12] The solid is dissolved in the minimum amount of hot solvent and allowed to cool slowly to form high-purity crystals.

-

Silica Gel Chromatography: If recrystallization is insufficient, purification via column chromatography using a hexane/ethyl acetate gradient can be employed to separate the target compound from any impurities.[7]

-

Part 4: Proposed Characterization and Validation Workflow

To confirm the identity, purity, and physical properties of the synthesized compound, a multi-technique analytical approach is mandatory. This workflow constitutes a self-validating system, where each analysis provides complementary information.

Caption: Integrated workflow for the characterization of synthesized compounds.

Step-by-Step Characterization Protocols

-

Melting Point Determination:

-

Load a small amount of the dry, crystalline product into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.[11]

-

Heat the sample slowly (1-2°C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals: Aromatic protons on the benzothiazole and benzyloxy rings (typically in the δ 7.0-8.5 ppm range), a singlet for the methylene (-CH₂-) protons of the benzyloxy group (around δ 5.0-5.5 ppm).

-

Expected ¹³C NMR signals: Distinct signals for all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass.

-

The measured mass should correspond to the calculated exact mass of C₁₄H₁₀BrNOS. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the mass spectrum, providing definitive evidence of its presence.

-

-

Infrared (IR) Spectroscopy:

-

Analyze the solid sample using an FT-IR spectrometer.

-

Expected characteristic peaks: C=N stretching of the thiazole ring (~1620 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), C-O stretching of the ether linkage (~1250 cm⁻¹), and C-Br stretching (typically in the fingerprint region <700 cm⁻¹).

-

Part 5: Potential Applications in Drug Development

Given the extensive pharmacological profile of the benzothiazole family, this compound represents a highly promising scaffold for further derivatization and biological screening. Its structural features suggest potential utility in several therapeutic areas:

-

Oncology: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various pathways, including receptor tyrosine kinases.[3][4]

-

Neurodegenerative Diseases: Compounds like Riluzole (a benzothiazole derivative) are used in the treatment of Amyotrophic Lateral Sclerosis (ALS), highlighting the scaffold's potential for developing new neuroprotective agents.[2][4]

-

Antimicrobial Agents: The benzothiazole core is a well-established pharmacophore in the design of novel antibacterial and antifungal compounds.[1][6]

This molecule could serve as a key intermediate, where the bromine at the 2-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a library of novel compounds for high-throughput screening.

References

-

Patel, F. J., Patel, K. D., Audichya, V. B., & Patel, R. A. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62, 1141-1146. [Link]

-

Uher, M., et al. (1998). Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. Molecules, 3(3), 113-121. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]

-

Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

-

Sahu, J. K., et al. (2023). A Review on Recent Development and biological applications of benzothiazole derivatives. Research on Chemical Intermediates. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

-

Antonini, I., et al. (2013). Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Bioorganic & Medicinal Chemistry, 21(1), 335-347. [Link]

-

Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development. [Link]

-

Indian Journal of Chemistry. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Retrieved from [Link]

-

Dudhe, A. R., et al. (2025). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Current Bioactive Compounds, 22(5). [Link]

-

Baqi, R. A. A., et al. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Annals of the Romanian Society for Cell Biology. [Link]

-

ResearchGate. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1,3-benzothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

Kumar, A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1-25. [Link]

-

American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

-

Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(1), o104. [Link]

-

Shi, D., et al. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (DF 203). Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. longdom.org [longdom.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 5. Benzothiazole - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE CAS#: 5304-21-2 [m.chemicalbook.com]

- 8. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]

- 9. americanelements.com [americanelements.com]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Benzyloxy-2-bromo-benzothiazole: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the valuable intermediate, 6-Benzyloxy-2-bromo-benzothiazole. The benzothiazole scaffold is a cornerstone in medicinal chemistry, and strategic modifications, particularly at the 2- and 6-positions, have been shown to significantly modulate the pharmacological activity of resulting compounds.[1] This document serves as a comprehensive resource for researchers, covering the procurement of this compound, including a list of potential suppliers and pricing considerations. Furthermore, a detailed, field-proven synthesis protocol for this intermediate is presented, with a focus on the underlying chemical principles and experimental best practices. The guide also explores the broader context of the pharmacological importance of 6-substituted benzothiazoles, providing insights into their potential applications in drug discovery and development.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The ability to introduce diverse functionalities at various positions on the benzothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Substitutions at the 6-position of the benzothiazole nucleus have been a particular focus of research, as they can significantly impact the therapeutic potential of the resulting compounds.[1] The introduction of a benzyloxy group at this position, as in this compound, offers several advantages. The bulky and lipophilic nature of the benzyloxy group can enhance binding to target proteins and improve membrane permeability. Moreover, the ether linkage provides a potential site for metabolic cleavage, which can be exploited in prodrug design. The bromine atom at the 2-position is a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular diversity.

Sourcing and Procurement of this compound

The availability and cost of key intermediates are critical considerations in any research and development program. This compound, identified by the CAS number 1440526-56-6, is available from a number of specialized chemical suppliers.

Table 1: Potential Suppliers of this compound

| Supplier | Location | Purity/Specification | Notes |

| BLDpharm | Global | Not specified | Research use only.[4] |

| Additional suppliers may be identified through chemical sourcing platforms. | Pricing and availability are subject to change and should be confirmed directly with the supplier. |

Pricing Considerations: The price of this compound can vary significantly based on the supplier, quantity, and purity. As a specialty chemical, it is advisable to request quotes from multiple vendors to ensure competitive pricing. Bulk inquiries may also lead to reduced per-gram costs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, starting from the corresponding 2-amino precursor. This protocol is based on established methods for the synthesis of 2-aminobenzothiazoles and their subsequent conversion to 2-bromo derivatives via a Sandmeyer-type reaction.[5][6][7][8]

Step 1: Synthesis of 6-Benzyloxy-2-aminobenzothiazole

The synthesis of the 2-amino precursor involves the thiocyanation of 4-benzyloxyaniline.

Caption: Workflow for the synthesis of 6-Benzyloxy-2-aminobenzothiazole.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-benzyloxyaniline (1 equivalent) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Addition of Thiocyanate: Add ammonium thiocyanate (2 equivalents) to the stirred solution.

-

Bromination: Cool the mixture in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-Benzyloxy-2-aminobenzothiazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of the 2-amino group to a bromo group.

Caption: Workflow for the Sandmeyer reaction to produce this compound.

Experimental Protocol:

-

Diazotization: Suspend 6-Benzyloxy-2-aminobenzothiazole (1 equivalent) in a mixture of aqueous hydrobromic acid (48%) and water in a three-necked round-bottom flask cooled to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid. Add the cold diazonium salt solution to the copper(I) bromide solution in portions, with vigorous stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Pharmacological Significance and Applications

The benzothiazole scaffold is a versatile pharmacophore, and derivatives of this compound are of significant interest in drug discovery. The substitution pattern of this intermediate offers multiple avenues for the development of novel therapeutic agents.

-

Anticancer Activity: Many 6-substituted benzothiazole derivatives have exhibited potent anticancer activity. The benzyloxy group can enhance cellular uptake and interactions with hydrophobic pockets of target proteins. The 2-bromo position allows for the introduction of various side chains through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against various cancer cell lines.[9]

-

Antimicrobial Agents: The benzothiazole nucleus is a common feature in many antimicrobial agents. The 6-benzyloxy substituent has been shown to contribute to the antifungal activity of 2-aminobenzothiazole derivatives.[5] Further modification at the 2-position of this compound could lead to the development of novel antibacterial and antifungal compounds.

-

Neuroprotective Agents: Certain benzothiazole derivatives have shown promise as neuroprotective agents. The structural features of this compound make it a valuable starting material for the synthesis of compounds targeting neurodegenerative diseases.

Conclusion

This compound is a strategically important intermediate for the synthesis of a wide range of potentially bioactive molecules. This guide has provided a comprehensive overview of its procurement, a detailed and practical synthesis protocol, and an exploration of its potential applications in medicinal chemistry. By understanding the sourcing and synthetic routes, and appreciating the pharmacological significance of this versatile building block, researchers can accelerate their drug discovery and development efforts in the pursuit of novel therapeutics.

References

- BenchChem. (2025). Literature review of 6-substituted benzothiazole compounds.

- Journal of Research in Chemistry. (n.d.).

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

- ResearchGate. (n.d.). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold | Request PDF.

- Elementary Education Online. (n.d.). Study of Benzothiazoles and its Pharmaceutical Importance.

- Université catholique de Louvain. (n.d.).

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

- PMC. (n.d.).

- Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.

- Indian Journal of Pharmaceutical Education and Research. (n.d.).

- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

-

AMERICAN ELEMENTS®. (n.d.). Benzothiazoles | Products | Applications. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

- PMC. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.

- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.

-

IndiaMART. (n.d.). 6- Bromo-2- Chloro Benzothiazole (80945-86-4). Retrieved from [Link]

-

Lab Supplies. (n.d.). 6-Methyl-2-bromo benzothiazole, min 97%, 100 mg. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. ilkogretim-online.org [ilkogretim-online.org]

- 4. 1440526-56-6|6-(Benzyloxy)-2-bromobenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 5. facm.ucl.ac.be [facm.ucl.ac.be]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Benzyloxy-2-bromo-benzothiazole

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Many biologically active molecules contain arylamine moieties, making their efficient synthesis a critical endeavor.[1] The benzothiazole scaffold, in particular, is a privileged structure found in a wide array of therapeutic agents, exhibiting activities such as antitumor, antimicrobial, and anti-inflammatory properties.[2][3]

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds.[4][5] This reaction offers significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[6] This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of 6-Benzyloxy-2-bromo-benzothiazole, a key intermediate in the synthesis of various targeted therapeutic agents.

Scientific Rationale and Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate.[7][8]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylbenzothiazole product, regenerating the active Pd(0) catalyst.[5][8]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[4]

Experimental Workflow

The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| This compound | >98% | Sigma-Aldrich, Combi-Blocks |

| Amine (e.g., Morpholine) | Anhydrous, >99% | Acros Organics, Alfa Aesar |

| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% metal basis | Strem Chemicals, Sigma-Aldrich |

| XPhos | >98% | Strem Chemicals, Sigma-Aldrich |

| Sodium tert-butoxide (NaOt-Bu) | >98% | Sigma-Aldrich, Acros Organics |

| Toluene | Anhydrous, >99.8% | Sigma-Aldrich, Fisher Scientific |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Saturated Aqueous Sodium Bicarbonate | ACS Grade | Fisher Scientific |

| Brine | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Detailed Experimental Protocol

Reaction Parameters:

| Parameter | Value |

| Scale | 1.0 mmol |

| This compound | 1.0 equiv (334.2 mg) |

| Amine (Morpholine) | 1.2 equiv (0.10 mL) |

| Pd(OAc)₂ | 0.02 equiv (4.5 mg) |

| XPhos | 0.04 equiv (19.1 mg) |

| NaOt-Bu | 1.4 equiv (134.6 mg) |

| Anhydrous Toluene | 5.0 mL |

| Reaction Temperature | 100 °C |

| Reaction Time | 12-24 h |

Procedure:

-

Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (334.2 mg, 1.0 mmol), sodium tert-butoxide (134.6 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) followed by morpholine (0.10 mL, 1.2 mmol) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-6-benzyloxy-benzothiazole.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process. The following diagram illustrates the key steps involved.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use fresh palladium precursor and ligand. Ensure proper handling of air-sensitive reagents under an inert atmosphere.[9] |

| Insufficiently anhydrous conditions | Use oven-dried glassware and anhydrous solvents. Store reagents in a desiccator. | |

| Incorrect base | For less reactive amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[10] | |

| Side Product Formation | Hydrodehalogenation of the starting material | This can occur if there is residual water in the reaction. Ensure rigorously anhydrous conditions. Use a slightly higher loading of the amine. |

| Homocoupling of the amine | This is less common but can occur at high temperatures. Consider lowering the reaction temperature and extending the reaction time. | |

| Difficulty in Purification | Co-elution of product with ligand or byproducts | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization could be an alternative purification method. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling of Reagents:

-

Palladium Catalysts: Palladium catalysts can be pyrophoric, especially on carbon supports. Handle in an inert atmosphere and away from flammable materials.[12][13]

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.[9]

-

Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a fume hood.

-

-

Reaction Setup: Conduct the reaction in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for recovery or proper disposal.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Wan Xu, Meng-Tian Zeng, Min Liu, Sha-Sha Liu, Yue-Sheng Li, Zhi-Bing Dong. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Synthesis, 2017, 49, 3084-3090. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020. [Link]

-

Buchwald–Hartwig amination - Grokipedia. [Link]

-

Palladium-catalyzed Tandem Synthesis of 2-Aminobenzothiazoles Starting from Unreactive 2-Chloroanilines. Chemistry Letters, 2017. [Link]

-

Palladium-catalyzed synthesis of substituted 2-amino- benzothiazoles a - ResearchGate. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

-

Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

-

(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]

-

Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC. [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. fishersci.fr [fishersci.fr]

- 12. honrel.com [honrel.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Nucleophilic Substitution of Bromine in 6-Benzyloxy-2-bromo-benzothiazole

Executive Summary & Strategic Analysis

This guide details the protocols for functionalizing 6-benzyloxy-2-bromo-benzothiazole (6-BnO-2-Br-BTZ) at the C2 position. This scaffold is a critical intermediate in the synthesis of amyloid imaging agents (e.g., Pittsburgh Compound B analogues), neuroprotective agents (Riluzole derivatives), and kinase inhibitors.

Mechanistic Insight: The Electronic Tug-of-War

Successful substitution requires understanding the electronic environment of the benzothiazole ring.

-

The Electrophile (C2): The C2 position is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen (

) and sulfur atoms. This mimics the reactivity of 2-halopyridines, enabling Nucleophilic Aromatic Substitution ( -

The Deactivator (C6-Benzyloxy): The benzyloxy group at C6 is a strong Electron Donating Group (EDG) via resonance (+M effect). This donation increases electron density within the bicyclic system, raising the energy of the LUMO and deactivating the C2 position toward nucleophilic attack compared to unsubstituted benzothiazoles.

Implication for Experimental Design:

Standard

Reaction Pathways & Decision Logic

The following diagram illustrates the divergent synthetic pathways and the decision logic for selecting the appropriate method based on the nucleophile.

Figure 1: Strategic decision tree for functionalizing this compound based on nucleophile sterics and electronics.

Experimental Protocols

Protocol A: Thermal (For Aliphatic Amines)

Applicability: Primary amines, cyclic secondary amines (morpholine, piperidine). Mechanism: Addition-Elimination via Meisenheimer-like complex.[1]

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (2.0 – 3.0 equiv)

-

Base:

(2.0 equiv) or DIPEA (3.0 equiv) -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a pressure vial (or round-bottom flask with condenser), dissolve the substrate in DMF.

-

Addition: Add the base followed by the amine.[1]

-

Note: Excess amine is often used to drive the equilibrium and act as a proton scavenger.

-

-

Reaction:

-

Thermal: Heat to 100–120°C for 4–16 hours.

-

Microwave (Recommended): Irradiate at 140°C for 20–40 minutes. Microwave heating significantly accelerates this deactivated system.

-

-

Work-up:

-

Cool to room temperature.

-

Pour into ice-water (10x volume). The product often precipitates as a solid.

-

Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF.

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Critical Checkpoint: Monitor by TLC. The starting material (bromide) is less polar than the amino-product. If conversion stalls, add 0.1 equiv of KI (Finkelstein condition) to generate the more reactive 2-iodo intermediate in situ.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Applicability: Anilines, electron-deficient amines, or when mild conditions are required to preserve the benzyl ether.

Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

Materials:

-

Substrate: this compound (1.0 equiv)

-

Amine: Aryl amine (1.2 equiv)

-

Catalyst:

(2-5 mol%) or -

Ligand: Xantphos (preferred for heterocycles) or BINAP (5-10 mol%)

-

Base:

or -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Inert Environment: Flame-dry a Schlenk tube and backfill with Argon/Nitrogen.[1]

-

Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir for 5 mins to form the active catalyst species (solution often turns orange/red).

-

Substrate Addition: Add the benzothiazole substrate, amine, and base.

-

Deoxygenation: Sparge with Argon for 5 minutes (Oxygen kills the catalyst).

-

Reaction: Seal and heat to 80–100°C for 12–24 hours.

-

Work-up: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate filtrate.[1][2]

-

Purification: Flash Chromatography.

Why Xantphos? The wide bite angle of Xantphos promotes the reductive elimination step, which is often the rate-determining step for electron-rich heterocycles like this one [1].

Protocol C: Etherification (C-O Coupling)

Applicability: Synthesis of 2,6-bis(alkoxy) derivatives.

Step-by-Step Procedure:

-

Alkoxide Formation: Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at 0°C. Add the alcohol (e.g., benzyl alcohol, methanol) dropwise. Stir 30 mins until

evolution ceases. -

Displacement: Add this compound (1.0 equiv) as a solution in DMF.

-

Reaction: Warm to RT, then heat to 60–80°C .

-

Caution: Higher temperatures may cause trans-etherification or cleavage of the C6-benzyl group if the nucleophile is aggressive.

-

-

Quench: Carefully quench with saturated

.

Analytical Data & Troubleshooting

Expected Analytical Signatures

| Technique | Feature | Observation |

| TLC | Product is usually more polar (lower | |

| 1H NMR | C2-Substitution | Loss of any minor impurities; if N-H is present, a broad singlet appears (exchangeable with |

| 1H NMR | C6-Benzyloxy | The benzyloxy |

| MS (ESI) | Isotope Pattern | Loss of the characteristic 1:1 Br doublet (M, M+2). Appearance of M+1 for the amine product. |

Troubleshooting Guide

-

Issue: Low Conversion in

.-

Cause: Deactivation by 6-OBn group.

-

Solution: Switch to Microwave heating (150°C) or add catalytic KI. If using aniline, switch to Protocol B.

-

-

Issue: Cleavage of Benzyl Group.

-

Cause: Conditions too acidic or hydrogenation occurred.

-

Solution: Avoid Lewis acids (

,

-

-

Issue: Pd Catalyst Poisoning (Protocol B).

-

Cause: Sulfur in the benzothiazole ring can coordinate Pd.

-

Solution: Use a strong chelating ligand (Xantphos/DPPF) to outcompete the sulfur. Increase catalyst loading to 5 mol%.

-

References

-

Organic Chemistry Portal. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization.[3] Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). 6-Bromo-2-hydrazinyl-1,3-benzothiazole Data Sheet. Retrieved from [Link]

-

Xu, W., et al. (2017).[4] Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction.[4] Synthesis, 49, 3084-3090.[4] Retrieved from [Link]

-

Li, H., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors.[5] PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]

- 4. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction [organic-chemistry.org]

- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of 6-Hydroxybenzothiazole from Benzyloxy Derivatives

[1][2]

Abstract & Strategic Overview

The 6-hydroxybenzothiazole scaffold is a critical pharmacophore in drug discovery (e.g., Riluzole analogs for neuroprotection) and a vital precursor in the synthesis of D-Luciferin and its analogs for bioluminescence imaging.[1]

While the 6-hydroxyl group is chemically versatile, it is often protected as a benzyl ether (6-benzyloxybenzothiazole) during multi-step synthesis to prevent unwanted oxidation or electrophilic substitution.[1][2] The removal of this benzyl group (debenzylation) presents a specific challenge in benzothiazole chemistry: Sulfur Poisoning. [1][3][2]

Standard catalytic hydrogenolysis (H₂/Pd-C), the default method for benzyl ether cleavage, is frequently erratic or fails completely because the thioether sulfur in the benzothiazole ring rapidly poisons palladium catalysts.[3][2] Consequently, Acid-Mediated Dealkylation is the industry-standard "Gold Protocol" for this transformation.[1]

This guide details two robust protocols:

Retrosynthetic Logic & Mechanism

The cleavage of the benzyl ether relies on the protonation or complexation of the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack (Sɴ1 or Sɴ2).[3][2]

-

Pathway A (HBr): Strong acid protonates the ether oxygen.[1][3][2] Bromide ion (Br⁻) acts as a nucleophile, attacking the benzylic carbon to form benzyl bromide and the free phenol.[3][2]

-

Pathway B (BBr₃): Boron coordinates to the oxygen.[1][3] The resulting "ate" complex breaks down to form the borate ester and benzyl bromide.[1] Hydrolysis yields the phenol.[1]

Reaction Scheme Visualization

Caption: Mechanistic pathway for the deprotection of 6-benzyloxybenzothiazole via acid-mediated cleavage.

Protocol A: HBr/Acetic Acid Hydrolysis (Standard)

Best For: Scalable synthesis, robust substrates, and cost-efficiency.[1][3][2][4] Avoid If: Substrate contains acid-labile groups (e.g., Boc, acetals).[1][3]

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: 6-Benzyloxybenzothiazole (1.0 equiv).[1]

-

Reagent: 48% Aqueous HBr (excess) and Glacial Acetic Acid (1:1 v/v ratio).

-

Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.[3][2]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 6-benzyloxybenzothiazole (10 mmol, ~2.41 g) in Glacial Acetic Acid (20 mL).

-

Acid Addition: Add 48% Hydrobromic Acid (20 mL) cautiously. The solution may turn slightly yellow/orange.[1]

-

Reflux: Heat the mixture to reflux (~110–120 °C) .

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization (Critical):

-

Isolation:

-

Purification: Recrystallization from Ethanol/Water or Methanol.[1][3]

Protocol B: Boron Tribromide (BBr₃) Cleavage[1][2][3]

Best For: Small scale, high-value intermediates, or substrates sensitive to high heat.[1][3][2] Safety Warning: BBr₃ reacts violently with water.[1][3] Use strict anhydrous conditions.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck flask and cool under Nitrogen/Argon atmosphere.

-

Solvation: Dissolve 6-benzyloxybenzothiazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise via syringe over 15 minutes.

-

Warming: Remove the cooling bath and allow the reaction to warm to 0 °C or room temperature. Stir for 2–4 hours.

-

Quenching (Hazardous):

-

Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with NaHCO₃, dry, and concentrate.

Experimental Workflow & Decision Tree

Caption: Decision matrix for selecting the appropriate deprotection methodology.

Data Summary & Characterization

Target Compound: 6-Hydroxybenzothiazole CAS: 13599-84-3[1]

| Parameter | Value / Description | Notes |

| Melting Point | 186 – 190 °C | Lit.[1] value (TCI America) [1] |

| Appearance | White to light yellow powder | Oxidizes slightly upon air exposure |

| Solubility | Soluble in MeOH, EtOH, DMSO, Base | Poor solubility in water |

| Typical Yield (HBr) | 75 – 85% | High recovery, scalable |

| Typical Yield (BBr₃) | 80 – 92% | Cleaner profile, harder workup |

Expected ¹H NMR (DMSO-d₆, 400 MHz):

Troubleshooting & Expertise

Incomplete Reaction

-

Cause: Poor solubility of the starting material in Acetic Acid.[1]

-

Fix: Add a small amount of Propionic Acid to increase boiling point and solubility, or extend reflux time.

Low Yield / Black Tar

-

Cause: Polymerization or oxidative decomposition at high temperatures.[1]

-

Fix: Ensure inert atmosphere (Nitrogen/Argon) during reflux. Add sodium bisulfite during the workup to reduce oxidized byproducts.[1]

Catalyst Poisoning (If attempting Hydrogenation)[1][2][3]

References

-

TCI Chemicals. Product Specification: 6-Hydroxybenzothiazole (CAS 13599-84-3).[1] Retrieved from .[1][3][2]

-

Sigma-Aldrich. Product Detail: 6-Hydroxybenzothiazole-2-carbonitrile (Precursor Analog).[1] Retrieved from .[1]

-

ResearchGate. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (Arkivoc 2010).[1][3][2] Retrieved from .

-

BenchChem. Application Notes for Benzothiazole Synthesis. Retrieved from .[1][3][2]

Disclaimer: This protocol involves the use of strong acids and hazardous reagents.[1] All procedures should be performed in a fume hood with appropriate PPE.

Application Note: Strategic Synthesis of Benzothiazole-Based Antitumor Agents via 2-Bromo Intermediates

Executive Summary & Rationale

The benzothiazole scaffold is a privileged pharmacophore in oncology, serving as a bioisostere of purine bases and exhibiting potent inhibitory activity against receptor tyrosine kinases (e.g., EGFR, VEGFR) and PI3K isoforms. While 2-aminobenzothiazoles are common precursors, the 2-bromobenzothiazole intermediate offers a superior "divergent point" for library synthesis.

The C2-Bromine bond possesses unique electronic susceptibility, allowing it to serve as a dual-mode electrophile:

-

Cross-Coupling Partner: Excellent reactivity in Pd-catalyzed Suzuki-Miyaura and Sonogashira reactions for C-C bond formation.

-

Electrophile for

: The electron-withdrawing nature of the thiazole nitrogen activates the C2 position, enabling direct nucleophilic displacement by amines without transition metal catalysis.

This guide details the synthesis of the 2-bromo core and its subsequent functionalization to generate antitumor candidates.

Strategic Workflow

The following workflow illustrates the "Make-Test-Analyze" cycle centered on the 2-bromo intermediate.

Figure 1: Divergent synthesis workflow utilizing 2-bromobenzothiazole as the central electrophilic hub.

Protocol A: Synthesis of 2-Bromobenzothiazole (The Core)

Objective: Convert commercially available 2-amino-6-substituted-benzothiazole to the 2-bromo derivative via the Sandmeyer reaction. Mechanism: Diazotization of the primary amine followed by radical substitution with bromide.

Materials

-

Precursor: 2-Amino-6-substituted-benzothiazole (e.g., 6-nitro, 6-methoxy).

-

Reagents: Sodium Nitrite (

), Hydrobromic acid (48% aq. HBr), Copper(I) bromide ( -

Solvent: Water/Acetone mixture.

Step-by-Step Methodology

-

Diazotization:

-

Suspend the 2-aminobenzothiazole (10 mmol) in 48% HBr (10 mL) and water (10 mL).

-

Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Temperature control is vital to prevent diazonium salt decomposition.[1]

-

Add a solution of

(12 mmol in 5 mL water) dropwise over 20 minutes. Maintain temperature below 0°C. Stir for 30 minutes.

-

-

Substitution (Sandmeyer):

-

In a separate flask, prepare a solution of

(12 mmol) in 48% HBr (5 mL). -

Add the cold diazonium solution dropwise to the stirring

solution at room temperature. -

Observation: Evolution of nitrogen gas (

) will occur.[1]

-

-

Work-up:

-

Heat the mixture to 60°C for 1 hour to ensure completion.

-

Cool to room temperature and neutralize with saturated

(Caution: foaming). -

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over anhydrous

, and concentrate in vacuo.[1]

-

-

Purification:

-

Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc 9:1).

-

Protocol B: Functionalization Strategies

Path A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Application: Introducing aryl groups to target hydrophobic pockets of kinases (e.g., VEGFR-2).

-

Reagents: 2-Bromobenzothiazole (1.0 eq), Arylboronic acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane : Water (4:1).

-

Procedure:

-

Degas solvents with Nitrogen/Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst.

-

Combine reactants in a sealed tube.

-

Heat at 90°C for 8–12 hours .

-

Filter through Celite to remove Palladium black.

-

Path B: Nucleophilic Aromatic Substitution ( ) (C-N Bond)

Application: Introducing solubilizing amine tails (e.g., piperazine, morpholine) to improve pharmacokinetic profiles.

-

Reagents: 2-Bromobenzothiazole (1.0 eq), Secondary Amine (1.5 eq),

(2.0 eq). -

Solvent: DMF (Dimethylformamide).

-

Procedure:

-

Dissolve reactants in dry DMF.

-

Heat to 100°C–120°C for 6 hours.

-

Note: No metal catalyst is required. The benzothiazole ring is sufficiently electron-deficient to facilitate the displacement of the bromide.

-

Mechanistic Insight & Data Analysis[3][4][5]

Reaction Pathway Visualization

The choice between Suzuki and

Figure 2: Mechanistic divergence. Path A (Top) utilizes Palladium catalysis for biaryl synthesis. Path B (Bottom) utilizes intrinsic electrophilicity for amination.

Expected Biological Activity (SAR Trends)

The following table summarizes Structure-Activity Relationship (SAR) trends observed in recent literature for 2-substituted benzothiazoles.

| Substitution (C2 Position) | Target Mechanism | Typical IC50 (Cancer Cell Lines) |

| Phenyl (unsubstituted) | General DNA binding | 10 - 50 |

| 3,4-Dimethoxyphenyl | VEGFR/EGFR Inhibition | 0.1 - 5.0 |

| N-Piperazinyl | Solubility / PI3K Targeting | 5.0 - 20 |

| Pyridine-3-yl | H-Bonding / Kinase Hinge | 1.0 - 10 |

Troubleshooting & Optimization

-

Low Yield in Sandmeyer:

-

Cause: Temperature rose above 5°C during diazotization.

-

Fix: Use an internal thermometer; add nitrite solution slower.

-

-

Homocoupling in Suzuki (Biaryl formation):

-

Cause: Inadequate degassing (Oxygen presence).

-

Fix: Freeze-pump-thaw cycle the solvent or sparge with Argon for >20 mins.

-

-

Incomplete

Reaction:-

Cause: Nucleophile is too bulky or weak.

-

Fix: Switch solvent to DMSO (higher dielectric constant) or use microwave irradiation (150°C, 20 mins).

-

References

-

Benzothiazole Anticancer Review: Pathak, N., et al. (2020).[2][3][4] "A Review on Anticancer Potentials of Benzothiazole Derivatives." Mini Reviews in Medicinal Chemistry.

-

Sandmeyer Protocol & Synthesis: BenchChem Technical Support. (2025).[1][5] "Optimizing 2-Chloro-4-bromobenzothiazole Synthesis."

-

Suzuki Coupling Methodology: Kumbhare, R. M., et al. (2017). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives." Organic & Biomolecular Chemistry.

-

Nucleophilic Substitution (

) Applications: Al-Wahaibi, L.H., et al. (2024). "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation." ACS Omega.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Benzyloxy-2-bromo-benzothiazole

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 6-Benzyloxy-2-bromo-benzothiazole, a key intermediate in pharmaceutical research. The primary route discussed involves the diazotization of 6-benzyloxy-2-amino-benzothiazole followed by a Sandmeyer-type bromination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help researchers diagnose and resolve issues, thereby improving reaction yield and product purity.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer: Low yields in this Sandmeyer-type reaction often stem from three critical areas: decomposition of the diazonium salt intermediate, inactive catalyst, or incomplete reaction.

-